(2R)-4-chlorobutan-2-aminehydrochloride
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Overview
Description
(2R)-4-chlorobutan-2-aminehydrochloride is a chiral amine compound with a chlorine atom attached to the fourth carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-chlorobutan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.
Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Hydrochloride Salt: The resulting (2R)-4-chlorobutan-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form (2R)-4-chlorobutan-2-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of (2R)-4-hydroxybutan-2-amine.
Oxidation: Formation of (2R)-4-chlorobutan-2-imine or (2R)-4-chlorobutan-2-nitrile.
Reduction: Formation of (2R)-4-chlorobutan-2-amine.
Scientific Research Applications
(2R)-4-chlorobutan-2-aminehydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used to study the effects of chiral amines on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate neurotransmitter levels or inhibit specific enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-4-chlorobutan-2-aminehydrochloride.
(2R)-4-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.
(2R)-4-chlorobutan-2-amine: The free base form of the compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(2R)-4-chlorobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMAWNQGWHZAID-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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